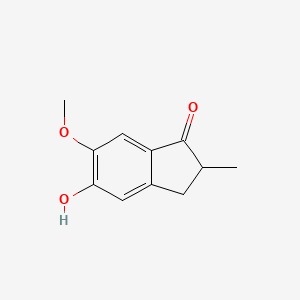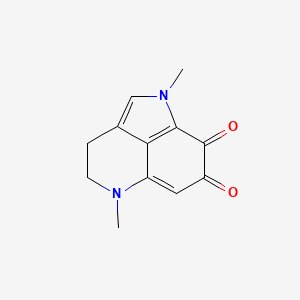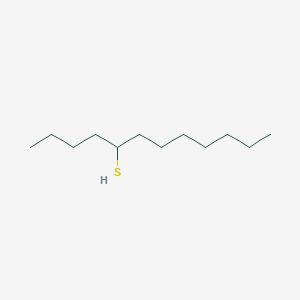
Dodecane-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-5-thiol, also known as 1-Dodecanethiol, is an organic compound belonging to the family of alkyl thiols. It is characterized by a thiol group (-SH) attached to the fifth carbon of a twelve-carbon alkyl chain. This compound is recognized by its chemical formula C₁₂H₂₆S. The presence of the thiol group imparts unique properties to the molecule, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane-5-thiol can be achieved through several methods:
Hydrogen Sulfide Addition: One common method involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst, such as nickel or palladium.
Reduction of Dodecyl Sulfate: Another method includes the reduction of dodecyl sulfate with hydrogen sulfide, yielding this compound.
Polystyrene-Supported Sulfonic Acid Catalyst: A more environmentally friendly approach involves using a hydrophobic polystyrene-supported sulfonic acid catalyst in water.
Industrial Production Methods
Industrial production of this compound typically employs the hydrogen sulfide addition method due to its efficiency and scalability. The reaction conditions are carefully controlled to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodecane-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be easily oxidized to form disulfides.
Reduction: It can act as a reducing agent in the synthesis of nanoparticles.
Substitution: It can undergo substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Hydrogen sulfide (H₂S) is commonly used for reduction reactions.
Substitution: Alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products
Disulfides: Formed through oxidation.
Nanoparticles: Stabilized by this compound during synthesis.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
Dodecane-5-thiol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Dodecane-5-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in the stabilization of nanoparticles and the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group can also undergo oxidation to form disulfides, which play a role in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanethiol:
Dodecyl Mercaptan: Another thiol compound with a similar structure and uses.
Dodecane-1-thiol: A positional isomer with the thiol group attached to the first carbon.
Uniqueness
Dodecane-5-thiol is unique due to the position of its thiol group, which can influence its reactivity and interactions with other molecules. This positional difference can affect the compound’s solubility, stability, and overall chemical behavior .
Properties
CAS No. |
189175-95-9 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
dodecane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
OQHJTWHQSNAPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


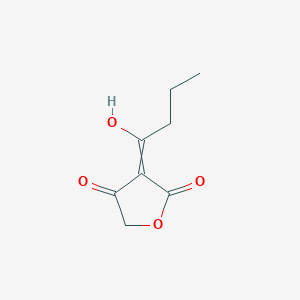
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
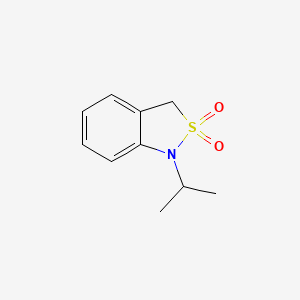
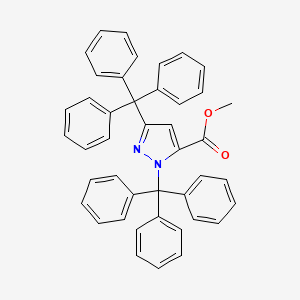
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
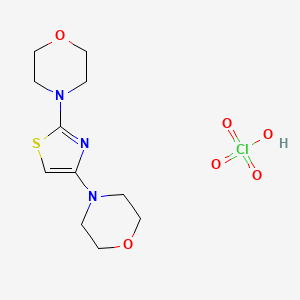
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
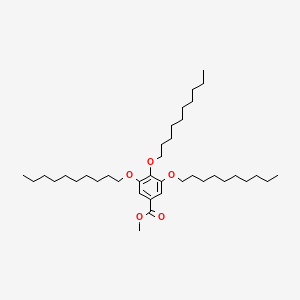
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
